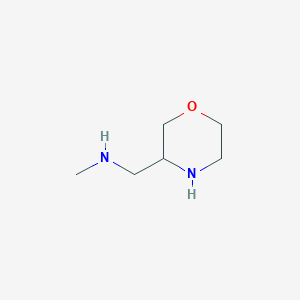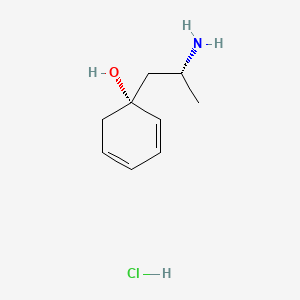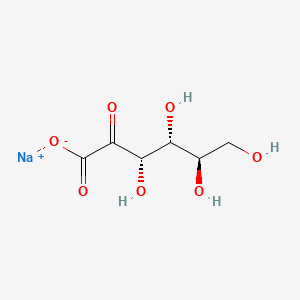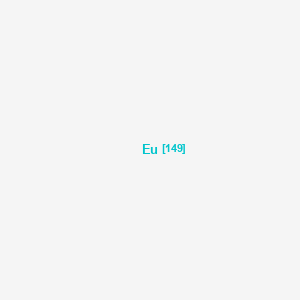
Europium-149
Overview
Description
Europium-149 is a radioisotope of the element europium, which belongs to the lanthanide series of the periodic table Europium is known for its high reactivity and is often used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium-149 can be produced through the irradiation of europium-151 with neutrons. This process involves bombarding europium-151 with neutrons, which results in the formation of this compound through a series of nuclear reactions. The reaction conditions typically require a neutron source, such as a nuclear reactor, and precise control over the irradiation time and neutron flux.
Industrial Production Methods: In an industrial setting, this compound can be produced using high-energy particle accelerators. These facilities can generate the necessary neutron flux to convert europium-151 into this compound. The process involves the use of europium oxide (Eu2O3) as the target material, which is irradiated with neutrons to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Europium-149, like other europium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form europium oxide (Eu2O3). This reaction typically occurs at elevated temperatures.
Reduction: this compound can be reduced using hydrogen gas to form europium metal. This reaction requires high temperatures and a reducing atmosphere.
Substitution: this compound can participate in substitution reactions with halogens to form europium halides, such as europium chloride (EuCl3) and europium fluoride (EuF3).
Major Products: The major products formed from these reactions include europium oxide, europium metal, and various europium halides.
Scientific Research Applications
Europium-149 has several scientific research applications, including:
Nuclear Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer.
Radiopharmaceuticals: this compound can be used to label biomolecules for imaging and diagnostic purposes.
Material Science: this compound is used in the study of material properties and behavior under irradiation.
Mechanism of Action
The mechanism by which europium-149 exerts its effects is primarily through the emission of alpha particles. These high-energy particles can cause significant damage to cellular structures, making this compound effective in targeted alpha therapy. The molecular targets of this compound include cancer cells, where it induces cell death through the generation of reactive oxygen species and direct DNA damage .
Comparison with Similar Compounds
Properties
IUPAC Name |
europium-149 | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu/i1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPBJKLSAFTDLK-OIOBTWANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[149Eu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933543 | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91794 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-89-2 | |
| Record name | Europium, isotope of mass 149 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014907892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~149~Eu)Europium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)

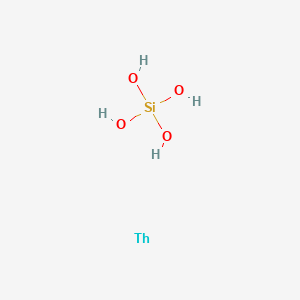
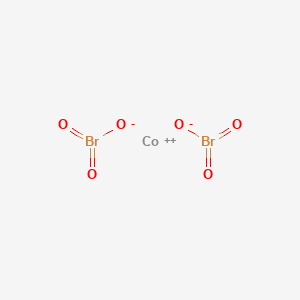
![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)

